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Introduction

The quantification of bacterial biofilms is a critical aspect of research in microbiology, drug

development, and industrial process management. While crystal violet has traditionally been

the stain of choice for assessing total biofilm mass, other cationic dyes present viable

alternatives. Chrysodine, also known as C.I. Basic Orange 2, is a basic azo dye that can be

employed for this purpose.[1][2][3] As a cationic dye, Chrysodine binds to negatively charged

components within the biofilm, including the exopolysaccharide (EPS) matrix and bacterial

cells, enabling the quantification of the total adhered biomass.

This document provides a detailed protocol for the staining of bacterial biofilms with

Chrysodine in a 96-well plate format, suitable for quantitative analysis. The presented protocol

is based on established methodologies for other basic dyes, such as crystal violet and safranin,

and may require optimization for specific bacterial species and experimental conditions.

Principle of the Method

The protocol is based on the ability of Chrysodine to stain the entire biofilm biomass. After the

incubation period for biofilm formation, planktonic (free-floating) bacteria are removed by

washing. The remaining adherent biofilm is then stained with a Chrysodine solution. Following

a subsequent washing step to remove excess unbound dye, the Chrysodine that has been

taken up by the biofilm is solubilized. The amount of biofilm is then quantified by measuring the

absorbance of the solubilized dye solution at its maximum absorbance wavelength (λmax),
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which is approximately 440-449 nm.[4][5][6] The intensity of the color is directly proportional to

the amount of biofilm.

Experimental Protocol
I. Materials

Chrysodine (C.I. 11270, Basic Orange 2)[1]

Sterile 96-well flat-bottom microtiter plates

Bacterial strain of interest

Appropriate sterile liquid growth medium

Phosphate-buffered saline (PBS), pH 7.2

Ethanol (95% or absolute) or 30% Acetic Acid in water

Spectrophotometer (plate reader)

II. Reagent Preparation

Chrysodine Staining Solution (0.1% w/v):

Dissolve 0.1 g of Chrysodine powder in 100 mL of deionized water.

Stir until fully dissolved. Gentle warming may be required.

Filter the solution through a 0.22 µm filter to remove any undissolved particles.

Store at room temperature in the dark.

Washing Solution:

Sterile Phosphate-Buffered Saline (PBS), pH 7.2.

Solubilization Solution (select one):

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/figure/UV-Visible-spectra-of-aqueous-solution-of-pure-Chrysoidine-R-dye-in-pre-illuminated-and_fig1_389655490
https://pubchem.ncbi.nlm.nih.gov/compound/Chrysoidine
https://www.researchgate.net/figure/Reported-spectra-of-Chrysoidine-R-dye-https-wwwaatbiocom_fig2_389655490
https://www.benchchem.com/product/b1234402?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2698413/
https://www.benchchem.com/product/b1234402?utm_src=pdf-body
https://www.benchchem.com/product/b1234402?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


95% Ethanol: 95 mL of ethanol mixed with 5 mL of deionized water.

30% Acetic Acid: 30 mL of glacial acetic acid mixed with 70 mL of deionized water.

III. Biofilm Formation

Grow a fresh overnight culture of the desired bacterial strain in the appropriate liquid

medium.

Dilute the overnight culture in fresh, sterile medium. A starting dilution of 1:100 is

recommended, but this should be optimized for the specific bacterial strain and conditions.

Dispense 200 µL of the diluted bacterial culture into the wells of a 96-well microtiter plate.

Include negative control wells containing 200 µL of sterile medium only to account for

background staining.

Incubate the plate under static conditions at the optimal growth temperature and duration for

biofilm formation for the specific microorganism (typically 24-48 hours).

IV. Chrysodine Staining Procedure

Removal of Planktonic Cells:

Carefully aspirate or decant the medium from each well.

Gently wash each well twice with 200 µL of sterile PBS to remove non-adherent cells. Be

careful not to disturb the biofilm at the bottom of the wells.

Fixation (Optional):

For more robust biofilms, you can fix them by adding 200 µL of methanol to each well and

incubating for 15 minutes.

Remove the methanol and allow the plate to air dry completely.

Staining:
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Add 125 µL of the 0.1% Chrysodine staining solution to each well.

Incubate at room temperature for 15-20 minutes.

Washing:

Remove the Chrysodine solution by aspiration or decanting.

Wash the wells three times with 200 µL of deionized water or PBS to remove excess,

unbound stain.

Drying:

Invert the plate and gently tap it on a clean paper towel to remove any remaining liquid.

Allow the plate to air dry completely at room temperature.

V. Quantification

Solubilization:

Add 200 µL of the chosen solubilization solution (e.g., 95% ethanol) to each well

containing stained biofilm.

Incubate the plate at room temperature for 15-30 minutes with gentle shaking to ensure

complete solubilization of the bound dye.

Absorbance Measurement:

Transfer 125 µL of the solubilized dye from each well to a new, clean flat-bottom 96-well

plate.

Measure the absorbance at a wavelength between 440 nm and 449 nm using a microplate

reader.[4][5][6]

Use the average absorbance from the negative control wells to subtract the background

absorbance from the test wells.
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Data Presentation
The following table summarizes the key quantitative parameters for the Chrysodine staining

protocol. Researchers should consider optimizing these parameters for their specific

experimental setup.

Parameter
Recommended
Value

Range for
Optimization

Notes

Chrysodine

Concentration
0.1% (w/v) 0.05% - 0.5%

Higher concentrations

may lead to increased

background staining.

Staining Time 15 minutes 10 - 30 minutes

Longer times may not

significantly increase

signal and could raise

background.

Solubilization Agent 95% Ethanol
95% Ethanol or 30%

Acetic Acid

The choice may

depend on the specific

biofilm matrix.

Solubilization Time 20 minutes 15 - 30 minutes

Ensure complete

dissolution of the dye,

gentle shaking can aid

this process.

Absorbance

Wavelength (λmax)
449 nm 440 - 450 nm

Confirm the λmax

using a

spectrophotometer

with your specific

Chrysodine solution.

[4][5][6]
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Preparation

Biofilm Growth

Staining Procedure

Quantification

1. Inoculum Preparation
(Overnight Culture)

2. Dilution of Culture
(e.g., 1:100)

3. Inoculate 96-Well Plate

4. Incubate
(e.g., 24-48h at 37°C)

5. Wash Planktonic Cells
(PBS)

6. Stain with Chrysodine
(0.1%, 15 min)

7. Wash Excess Stain
(Water/PBS)

8. Air Dry Plate

9. Solubilize Dye
(95% Ethanol)

10. Measure Absorbance
(449 nm)
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Can trigger
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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